Cas no 2194848-09-2 (N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2194848-09-2x500.png)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzenesulfonamide
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide
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- インチ: 1S/C15H17N3O3S/c1-21-13-4-6-14(7-5-13)22(19,20)18-9-12-8-15(11-2-3-11)17-10-16-12/h4-8,10-11,18H,2-3,9H2,1H3
- InChIKey: ABBPPOZWPCCHHX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OC)(NCC1=CC(C2CC2)=NC=N1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 453
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 89.6
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6496-1643-5mg |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide |
2194848-09-2 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6496-1643-10mg |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide |
2194848-09-2 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6496-1643-20μmol |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide |
2194848-09-2 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6496-1643-4mg |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide |
2194848-09-2 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6496-1643-25mg |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide |
2194848-09-2 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6496-1643-5μmol |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide |
2194848-09-2 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6496-1643-75mg |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide |
2194848-09-2 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6496-1643-40mg |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide |
2194848-09-2 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6496-1643-2mg |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide |
2194848-09-2 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6496-1643-3mg |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide |
2194848-09-2 | 3mg |
$94.5 | 2023-09-08 |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide 関連文献
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1. Book reviews
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamideに関する追加情報
Professional Introduction to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide (CAS No. 2194848-09-2)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2194848-09-2, represents a novel molecular entity with a unique structural framework that combines a pyrimidine core with a sulfonamide functional group. The presence of a cyclopropyl substituent and a methoxy group on the benzene ring introduces specific steric and electronic properties, making this molecule a promising candidate for further exploration in drug discovery and development.
The structural composition of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide is characterized by its intricate arrangement of atoms, which includes a pyrimidine ring linked to a benzene sulfonamide moiety through a methyl group. The cyclopropyl group, a three-carbon cyclic structure, contributes to the molecule's rigidity and stability, while the methoxy group enhances its solubility in polar solvents. These features are critical in determining the compound's pharmacokinetic behavior and potential biological activity.
In recent years, there has been growing interest in the development of new sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds for drug design. The incorporation of a pyrimidine ring into sulfonamide derivatives has further expanded their therapeutic potential by enhancing binding affinity to biological targets such as enzymes and receptors.
One of the most compelling aspects of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide is its potential application in oncology research. The pyrimidine core is a common motif in many kinase inhibitors, which are pivotal in targeting cancer cell proliferation. Additionally, the sulfonamide group can serve as a hinge-binding region, allowing the molecule to interact with specific protein targets. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain kinases, making it a promising lead for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with high accuracy. Molecular docking simulations have been particularly useful in evaluating the potential of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide as an inhibitor of various kinases. These studies have revealed that the compound can effectively bind to the active sites of these enzymes, potentially disrupting their function and inhibiting tumor growth.
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclopropyl group necessitates specialized synthetic methodologies to achieve optimal regioselectivity. Similarly, the installation of the methoxy group on the benzene ring requires careful consideration to avoid unwanted side reactions. Despite these challenges, recent improvements in synthetic techniques have made it feasible to produce this compound on a scalable basis.
In addition to its potential as an anticancer agent, N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide has shown promise in other therapeutic areas. For instance, its structural features make it a suitable candidate for developing drugs targeting inflammatory diseases. The sulfonamide moiety can interact with inflammatory mediators, potentially reducing inflammation and alleviating symptoms associated with chronic conditions such as rheumatoid arthritis.
The pharmacological profile of this compound is further enhanced by its favorable solubility profile, which allows for efficient absorption and distribution throughout the body. This property is crucial for achieving therapeutic concentrations at target sites while minimizing toxicity. Preclinical studies have demonstrated that N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical development.
As research in medicinal chemistry continues to evolve, new methodologies for optimizing drug candidates are being developed. Techniques such as structure-based drug design and fragment-based drug discovery are being employed to refine molecular structures like N-[(6-cyclopropylpyrimidin-4-ylmethyl)-4-methoxybenzene)-1-sulfonamide for improved efficacy and reduced side effects. These approaches leverage computational tools and experimental data to guide the modification of key structural features, ultimately leading to more effective therapeutic agents.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or inspired by their structures. The unique combination of functional groups found in N-(6-cyclopropylpyrimidin--4-yilmethyl)-4-methoxybenzene)-1-sulfonamide echoes this trend, as it incorporates elements reminiscent of natural product derivatives known for their biological activity.
In conclusion, N-[(<strong>6-cyclopropylpyrimidin--4-yilmethyl</strong>)-<strong>4-methoxybenzene</strong>-1-sulfonamide (CAS No. <strong>2194848--09--2</strong>) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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